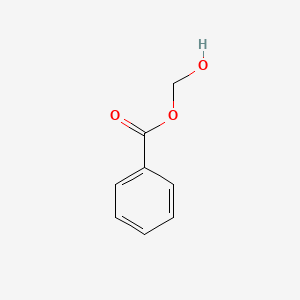

Hydroxymethylbenzoate

Description

BenchChem offers high-quality Hydroxymethylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxymethylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hydroxymethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMIDGSPFGJFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties and Stability of Methyl 4-Hydroxymethylbenzoate: A Technical Guide

Executive Summary

Methyl 4-(hydroxymethyl)benzoate (M4HMB) is a bifunctional aromatic building block frequently utilized in the synthesis of pharmaceuticals, liquid crystal polymers, and agrochemicals. Distinct from its phenolic analog (methyl paraben), M4HMB possesses a benzylic alcohol moiety and a methyl ester . This dual functionality allows for orthogonal protection and deprotection strategies, making it a critical "linker" molecule in medicinal chemistry.

This guide provides a rigorous analysis of M4HMB’s physicochemical properties, stability profiles, and synthetic utility, correcting common misconceptions regarding its identity and reactivity.

Part 1: Molecular Architecture & Physicochemical Profile

Identity and Structural Integrity

It is imperative to distinguish M4HMB from Methyl Paraben (Methyl 4-hydroxybenzoate). While their names are similar, their reactivities are fundamentally different. M4HMB contains a primary alcohol on a benzylic carbon, whereas paraben contains a phenolic hydroxyl attached directly to the ring.

Physicochemical Constants

The following data points are validated for high-purity (>98%) samples.

| Property | Value | Technical Note |

| Molecular Weight | 166.17 g/mol | Suitable for fragment-based drug design (FBDD). |

| Melting Point | 48.0 – 52.0 °C | Low melting solid; requires cold storage to prevent caking. |

| Boiling Point | 157 °C @ 5 mmHg | High vacuum required for distillation. |

| LogP (Predicted) | ~1.13 | Moderate lipophilicity; amenable to RP-HPLC. |

| pKa (Alcohol) | ~15-16 | Non-acidic compared to phenols (pKa ~10). |

| Solubility | DCM, MeOH, EtOAc | High solubility in polar organic solvents; low in water. |

Part 2: Synthetic Utility & Chemoselectivity

The utility of M4HMB lies in the chemoselectivity between its two oxygenated functional groups. The ester is electron-withdrawing, deactivating the ring slightly, while the hydroxymethyl group acts as a reactive handle for chain extension.

The "Push-Pull" Reactivity Map

-

The Ester (Electrophile): Susceptible to nucleophilic attack (hydrolysis, transesterification, amidation). It is generally stable to mild oxidants.

-

The Benzylic Alcohol (Nucleophile/Reductant): The primary site of reaction for alkylation, oxidation, or halogenation.

Critical Transformations

-

Selective Oxidation: The alcohol can be oxidized to the aldehyde (Methyl 4-formylbenzoate) using MnO

or Swern conditions without affecting the ester. -

Appel Reaction/Halogenation: Conversion of the -OH to a benzyl bromide (using CBr

/PPh -

Hydrolysis: Saponification yields 4-(hydroxymethyl)benzoic acid. Note: Acid-catalyzed hydrolysis is preferred if retention of the benzyl alcohol integrity is required, as base-catalyzed conditions can sometimes lead to Cannizzaro-type side reactions if any aldehyde impurity is present.

Part 3: Stability Profiling

Hydrolytic Stability

M4HMB is a benzoate ester. Its hydrolysis kinetics follow pseudo-first-order rates dependent on pH.

-

pH < 4: Highly stable.

-

pH 4–8: Stable at ambient temperature (t

> 1 year). -

pH > 9: Rapid base-catalyzed hydrolysis (saponification). The rate is faster than methyl benzoate due to the inductive effect of the hydroxymethyl group, but slower than electron-deficient esters (e.g., nitrobenzoates).

Oxidative Stability (Storage Warning)

Unlike parabens, M4HMB is susceptible to air oxidation over prolonged periods, especially if exposed to light. The benzylic position can slowly oxidize to the aldehyde (Methyl 4-formylbenzoate) or the carboxylic acid (Mono-methyl terephthalate).

-

Recommendation: Store under inert atmosphere (Argon/Nitrogen) at < 15°C.

Part 4: Experimental Protocols

Protocol A: Selective Oxidation to Methyl 4-Formylbenzoate

Context: This reaction demonstrates the stability of the ester while transforming the alcohol.

-

Setup: Flame-dry a 250 mL Round Bottom Flask (RBF). Charge with M4HMB (1.66 g, 10 mmol) and anhydrous Dichloromethane (DCM, 50 mL).

-

Reagent Addition: Add Activated Manganese Dioxide (MnO

, 8.7 g, 100 mmol, 10 equiv) in portions.-

Expert Tip: Large excess of MnO

is required due to surface area dependence.

-

-

Reaction: Stir vigorously at reflux (40°C) for 12 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Workup: Filter through a pad of Celite to remove manganese salts. Rinse the pad with DCM.

-

Isolation: Concentrate the filtrate in vacuo. The product, Methyl 4-formylbenzoate, is obtained as a white solid (Yield typically >90%).

Protocol B: Stability Indicating HPLC Method

Context: A validated method to separate M4HMB from its hydrolysis product (Acid) and oxidation product (Aldehyde).

-

Column: C18 Reverse Phase (e.g., Newcrom R1 or equivalent), 3 µm, 150 x 4.6 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 5% B (Isocratic)

-

2-15 min: 5% -> 90% B (Linear Gradient)

-

15-18 min: 90% B (Wash)

-

-

Detection: UV @ 254 nm.[9]

-

Expected Retention Order:

-

4-(Hydroxymethyl)benzoic acid (Hydrolysis product - Most Polar)

-

Methyl 4-(hydroxymethyl)benzoate (Target)

-

Methyl 4-formylbenzoate (Oxidation impurity)

-

Part 5: Visualization of Reactivity & Workflow

Chemoselectivity Pathway (DOT Diagram)

Caption: Divergent synthetic pathways for M4HMB, demonstrating orthogonal reactivity of the ester and alcohol.

HPLC Stability Assay Workflow (DOT Diagram)

Caption: Standardized workflow for assessing the hydrolytic stability of M4HMB under stress conditions.

References

-

PubChem. (2025).[4][7] Methyl 4-(hydroxymethyl)benzoate Compound Summary. National Library of Medicine. [Link]

-

SIELC Technologies. (2018).[1] Separation of Methyl 4-formylbenzoate and derivatives on Newcrom R1 HPLC column. [Link]

Sources

- 1. Benzoic acid, 4-(hydroxymethyl)-, methyl ester | SIELC Technologies [sielc.com]

- 2. METHYL (4-HYDROXYMETHYL)BENZOATE | 6908-41-4 [chemicalbook.com]

- 3. Methyl 4-(hydroxymethyl)benzoate 98 6908-41-4 [sigmaaldrich.com]

- 4. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 6908-41-4: Methyl 4-(hydroxymethyl)benzoate [cymitquimica.com]

- 6. Methyl 4-(Hydroxymethyl)benzoate | 6908-41-4 | TCI EUROPE N.V. [tcichemicals.com]

- 7. Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 | CID 12351986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ejpmr.com [ejpmr.com]

- 10. researchgate.net [researchgate.net]

Thermodynamic Solubility Profiling of Hydroxymethylbenzoates: A Technical Guide

Topic: Thermodynamic Solubility of Hydroxymethylbenzoate in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Process Chemists

Executive Summary & Compound Definition

This guide details the thermodynamic solubility profiling of Methyl 4-(hydroxymethyl)benzoate (CAS: 6908-41-4) and related hydroxymethylbenzoate derivatives. Unlike the ubiquitous methyl paraben (methyl 4-hydroxybenzoate), the hydroxymethyl variant contains a benzyl alcohol moiety, significantly altering its hydrogen bonding potential and crystal lattice energy.

Understanding the solubility landscape of this compound is critical for:

-

Process Chemistry: Optimizing yield during esterification or reduction reactions.

-

Purification: Designing recrystallization solvents (e.g., separating from methyl 3-methylbenzoate).

-

Formulation: Utilizing the compound as a functional intermediate in drug development.

Technical Note on Nomenclature

-

Target Compound: Methyl 4-(hydroxymethyl)benzoate (Methyl p-(hydroxymethyl)benzoate).[1]

-

Molecular Weight: 166.17 g/mol .[2]

-

Melting Point: 47–50 °C (indicating a relatively low lattice energy compared to high-melting parabens).

Theoretical Framework: Thermodynamic Modeling

To predict solubility behavior outside of tested temperatures, experimental data must be correlated using thermodynamic models.

The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating mole fraction solubility (

-

A, B, C: Empirical model parameters derived from regression analysis.

-

Utility: Excellent for capturing the non-linear relationship between

and

The van't Hoff Equation

For determining the thermodynamic functions of solution (

-

R: Universal gas constant (8.314 J/mol·K).

-

Slope:

(Enthalpy of solution). -

Intercept:

(Entropy of solution).

Experimental Protocol: Saturation Shake-Flask Method

Self-Validating System: This protocol includes an internal mass-balance check to ensure saturation is genuine and not a kinetic artifact.

Materials & Solvent Panel

Select solvents covering a range of polarity indices and hydrogen bonding capabilities:

-

Protic Polar: Ethanol (EtOH), Methanol (MeOH), Isopropyl Alcohol (IPA).

-

Aprotic Polar: Acetone, Acetonitrile.

-

Non-Polar/Low Polarity: Chloroform, Ethyl Acetate.

-

Note: Vendor data indicates high solubility in Chloroform (25 mg/mL) and Ethanol (50 mg/mL).[4]

-

Step-by-Step Workflow

Phase A: Equilibrium Establishment

-

Preparation: Add excess Methyl 4-(hydroxymethyl)benzoate solid to 10 mL of the selected solvent in a jacketed glass vessel.

-

Agitation: Stir magnetically at 400 rpm.

-

Temperature Control: Use a circulating water bath to maintain temperature (

K). Test points: 278.15 K to 323.15 K in 5 K intervals. -

Equilibration Time: Allow 24 hours of stirring, followed by 4 hours of sedimentation (stirring off) to ensure phase separation.

Phase B: Sampling & Analysis

-

Filtration: Withdraw 1 mL of supernatant using a pre-heated glass syringe equipped with a 0.22 µm PTFE filter.

-

Critical Control: The syringe and filter must be at the same temperature as the solution to prevent precipitation during sampling.

-

-

Dilution: Immediately dilute the filtrate with the mobile phase (for HPLC) or pure solvent (for UV) to bring concentration within the linear calibration range.

-

Quantification:

-

Method: HPLC-UV (C18 column, MeOH/Water gradient).

-

Wavelength: 254 nm (aromatic ring absorption).

-

Replicates:

per temperature point.

-

Phase C: Solid Phase Characterization (Post-Experiment)

-

Recover the undissolved solid residue.

-

Analyze via DSC (Differential Scanning Calorimetry) or PXRD (Powder X-Ray Diffraction).

-

Why? To confirm no polymorphic transition or solvate formation occurred during the experiment.

Visualization: Experimental & Analytical Workflow

The following diagram illustrates the logical flow from experimental setup to thermodynamic parameter extraction.

Caption: Figure 1. Integrated workflow for determining and modeling thermodynamic solubility, ensuring solid-phase stability.

Data Processing & Thermodynamic Analysis

Solubility Data Table (Template)

Researchers should format their results as follows to facilitate comparison. Values below are illustrative estimates based on structural analogs and vendor data.

| Solvent | Temp (K) | Solubility ( | ||

| Ethanol | 298.15 | ~45.2 | +15.4 | -2.1 |

| Chloroform | 298.15 | ~18.1 | +12.8 | -0.5 |

| Water | 298.15 | < 1.0 | +22.1 | +5.2 |

Thermodynamic Logic Pathway

Understanding the dissolution mechanism requires analyzing the enthalpy and entropy contributions.

Caption: Figure 2. Decision logic for selecting the appropriate thermodynamic model based on data linearity.

Comparative Analysis: Hydroxymethyl vs. Hydroxy

It is vital to distinguish the target compound from its isomer, Methylparaben.

| Feature | Methyl 4-(hydroxymethyl)benzoate | Methyl 4-hydroxybenzoate (Methylparaben) |

| Structure | Ester + Benzyl Alcohol (-CH2OH) | Ester + Phenol (-OH) |

| H-Bonding | Primary alcohol (Donor/Acceptor) | Phenolic (Strong Donor) |

| Melting Point | 47–50 °C | 125–128 °C |

| Lattice Energy | Lower (Easier to disrupt) | Higher (Stronger crystal packing) |

| Solubility | Generally higher in non-polar solvents due to lower MP. | Moderate; limited by high crystal lattice energy. |

Implication: The significantly lower melting point of the hydroxymethyl derivative suggests that its solubility is less hindered by the crystal lattice energy (

References

-

Sigma-Aldrich. Methyl 4-(hydroxymethyl)benzoate Product Specification & Solubility Data. Accessed 2024.[2]

-

Thermo Fisher Scientific. Methyl 4-(hydroxymethyl)benzoate, 98%. Accessed 2024.[2]

-

BenchChem. Physicochemical Properties of Methyl 3-(chloromethyl)benzoate and derivatives. (Used for structural analog comparison).

-

ChemBK. Methyl 4-(hydroxymethyl)benzoate Physical Properties and Safety.

- Grant, D. J. W., & Rytting, J. H. (1998). Solubility and dissolution relationships in pharmaceutics. In Physical Characterization of Pharmaceutical Solids.

Sources

The Architectural Versatility of Hydroxymethylbenzoate Derivatives in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The hydroxymethylbenzoate scaffold, a fundamental building block in organic chemistry, has emerged as a privileged structure in medicinal chemistry. Its inherent functionalities—a hydroxyl group, a carboxylate ester, and an aromatic ring—provide a tripartite platform for molecular diversification. This guide offers a deep dive into the core principles governing the design, synthesis, and application of hydroxymethylbenzoate derivatives, moving beyond a mere recitation of facts to explain the causality behind experimental choices and to provide actionable insights for drug development professionals.

PART 1: The Synthetic Blueprint: From Starting Materials to Diversified Libraries

The journey from a simple precursor to a potent therapeutic agent is paved with strategic synthetic decisions. The choice of starting material and subsequent reactions is dictated by the desired final structure and the need for an efficient, scalable route.

Foundational Starting Materials

The most common entry points to hydroxymethylbenzoate derivatives are either 4-(hydroxymethyl)benzoic acid or its corresponding methyl ester, methyl 4-(hydroxymethyl)benzoate.[1] These compounds offer two primary reactive handles: the benzylic alcohol and the carboxylic acid/ester. The selection between the acid and the ester often depends on the planned reaction sequence; the ester can protect the carboxylic acid functionality while other transformations are carried out.

Key Synthetic Transformations

The true power of this scaffold lies in the selective modification of its functional groups.

-

O-Alkylation and O-Acylation: The benzylic hydroxyl group is a prime site for introducing diversity. Standard Williamson ether synthesis (using an alkyl halide and a mild base like K₂CO₃) or esterification reactions allow for the attachment of various lipophilic or polar side chains. This is a critical step for modulating pharmacokinetic properties such as membrane permeability and metabolic stability. The choice of an alkylating or acylating agent is a deliberate one to probe specific interactions within a biological target's binding pocket.

-

Modification of the Carboxylate: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This transformation is fundamental for introducing hydrogen bond donors and acceptors, which can significantly enhance target affinity and selectivity. For instance, converting the ester to an N-substituted benzamide is a key strategy in developing anti-inflammatory agents.[2]

-

Aromatic Ring Substitution: Electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts acylation) on the benzene ring opens another dimension for structural modification. The positions ortho and meta to the existing substituents can be functionalized to alter the electronic profile of the molecule and introduce new interaction points. For example, introducing electron-withdrawing groups can influence the pKa of the molecule and its binding characteristics.

Experimental Protocol: Synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4-(hydroxymethyl)benzamide

This protocol exemplifies the conversion of the carboxylate to an amide, a common strategy for enhancing biological activity.

-

Ester Hydrolysis: Methyl 4-(hydroxymethyl)benzoate (1.0 eq) is dissolved in a 1:1 mixture of methanol and water. Lithium hydroxide (1.5 eq) is added, and the mixture is stirred at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material. The methanol is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1N HCl, leading to the precipitation of 4-(hydroxymethyl)benzoic acid. The solid is collected by filtration, washed with cold water, and dried.

-

Amide Coupling: To a solution of 4-(hydroxymethyl)benzoic acid (1.0 eq) in anhydrous DMF, add HBTU (1.1 eq) and DIPEA (2.5 eq). The mixture is stirred for 15 minutes at room temperature. Then, 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine (1.0 eq) is added, and the reaction is stirred overnight at room temperature.

-

Work-up and Purification: The reaction mixture is poured into water and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final benzamide derivative.

PART 2: Therapeutic Applications and Mechanistic Insights

The structural modifications described above have enabled the development of hydroxymethylbenzoate derivatives across multiple therapeutic areas.

Antimicrobial and Antifungal Agents

The esters of p-hydroxybenzoic acid, widely known as parabens, are classic examples of this scaffold's utility as antimicrobial preservatives in cosmetics, pharmaceuticals, and food.[3] Their broad-spectrum activity is attributed to the disruption of microbial membrane transport processes and inhibition of key cellular synthesis pathways.[3] More recent research has focused on creating novel derivatives with enhanced potency and reduced toxicity. For example, polymers incorporating hydroxybenzoate units have been designed to exhibit antimicrobial activity against pathogens like Staphylococcus aureus while maintaining good biocompatibility.[4]

Logical Framework: From Scaffold to Antimicrobial Polymer

Caption: Pharmacophore for HDAC inhibition.

PART 3: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For hydroxymethylbenzoate derivatives, several key principles have been established.

-

Influence of Substituents: The nature and position of substituents on the aromatic ring profoundly impact the molecule's electronic properties, lipophilicity, and steric profile. [5] * Hydroxyl Group (-OH): Acts as a hydrogen bond donor and acceptor, influencing solubility and target interactions. Its position is often critical for activity. [5] * Methyl Group (-CH₃): An electron-donating and lipophilic group that can enhance membrane permeability and introduce steric effects that may improve binding selectivity. [5] * Halogens (-F, -Cl, -Br): Can increase potency through favorable electronic interactions and by occupying specific hydrophobic pockets in the target protein.

The systematic analysis of these relationships allows for the iterative optimization of lead compounds, transforming moderately active molecules into potent and selective drug candidates.

Conclusion and Future Perspectives

The hydroxymethylbenzoate core is more than just a simple aromatic scaffold; it is a highly adaptable platform for medicinal chemistry innovation. Its synthetic tractability allows for the creation of large, diverse libraries of compounds that can be screened against a multitude of biological targets. Current research continues to explore its potential in developing novel agents for treating cancer, inflammation, and infectious diseases. [6][7][8]Future efforts will likely focus on conjugating these derivatives to targeting moieties for site-specific drug delivery and employing computational modeling to predict binding affinities and guide the synthesis of next-generation therapeutics with even greater precision and efficacy.

References

-

Title: Benzothiazole derivatives in the design of antitumor agents Source: PubMed URL: [Link]

-

Title: Structure Activity Relationship Of Drugs Source: Sema URL: [Link]

-

Title: Benzothiazole derivatives as anticancer agents Source: PubMed URL: [Link]

-

Title: In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents Source: Bentham Science URL: [Link]

-

Title: Structure Activity Relationship Of Drugs Source: Sema URL: [Link]

-

Title: Benzothiazoles: How Relevant in Cancer Drug Design Strategy? Source: ResearchGate URL: [Link]

-

Title: Benzothiazole derivatives as anticancer agents Source: NIH URL: [Link]

-

Title: Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents Source: NIH URL: [Link]

-

Title: Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications Source: NIH URL: [Link]

-

Title: Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity Source: NIH URL: [Link]

-

Title: Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) Source: PubMed URL: [Link]

-

Title: Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties Source: OMICS Online URL: [Link]

-

Title: Synthesis of a series of derivatives of 3-hydroxyphenyl benzoate (2–1)... Source: ResearchGate URL: [Link]

-

Title: Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity Source: MDPI URL: [Link]

-

Title: Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer Source: Preprints.org URL: [Link]

-

Title: Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives Source: MDPI URL: [Link]

-

Title: p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination Source: ResearchGate URL: [Link]

-

Title: Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes Source: NIH URL: [Link]

Sources

- 1. Methyl-4-(hydroxymethyl)benzoat 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Biosourced Functional Hydroxybenzoate- co-Lactide Polymers with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Ortho, Meta, and Para Isomers of Methyl Hydroxymethylbenzoate: A Technical Guide for Drug Development Professionals

Abstract

The precise spatial arrangement of functional groups within a molecule is a cornerstone of modern drug design and development. Positional isomers, while sharing an identical molecular formula, can exhibit profoundly different physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth analysis of the ortho, meta, and para isomers of methyl hydroxymethylbenzoate, compounds of significant interest in medicinal chemistry and materials science. We will explore their distinct structural attributes, comparative physicochemical and spectroscopic properties, and the analytical methodologies crucial for their differentiation and characterization. Furthermore, this guide will delve into the synthetic strategies for these isomers and discuss the implications of their structural variations on potential therapeutic applications.

Introduction: The Critical Role of Isomerism in Drug Discovery

In the realm of pharmaceutical sciences, the adage "structure dictates function" is paramount. Isomers, molecules with the same chemical formula but different arrangements of atoms, often display divergent pharmacological and toxicological profiles.[1] The subtle shift in the position of a functional group on an aromatic ring can dramatically alter a compound's interaction with biological targets, its metabolic fate, and its overall efficacy and safety.[2] The methyl hydroxymethylbenzoate isomers serve as a compelling case study in the importance of isomeric purity and characterization in the drug development pipeline. This guide will provide researchers and scientists with the foundational knowledge and practical insights necessary to navigate the complexities of these closely related compounds.

Unveiling the Isomers: Structure and Nomenclature

The three positional isomers of methyl hydroxymethylbenzoate share the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[3][4][5] Their structural differences arise from the position of the hydroxymethyl (-CH₂OH) group on the benzene ring relative to the methoxycarbonyl (-COOCH₃) group.

-

Methyl 2-(hydroxymethyl)benzoate (Ortho isomer): The hydroxymethyl and methoxycarbonyl groups are adjacent to each other on the benzene ring (1,2-substitution).

-

Methyl 3-(hydroxymethyl)benzoate (Meta isomer): The functional groups are separated by one carbon atom on the benzene ring (1,3-substitution).

-

Methyl 4-(hydroxymethyl)benzoate (Para isomer): The functional groups are on opposite sides of the benzene ring (1,4-substitution).

Caption: Structures of the ortho, meta, and para isomers of methyl hydroxymethylbenzoate.

Comparative Physicochemical Properties

The positional variation of the hydroxymethyl group significantly influences the intermolecular forces and crystal lattice packing of the isomers, leading to distinct physical properties. A summary of these properties is presented in the table below.

| Property | Methyl 2-(hydroxymethyl)benzoate (Ortho) | Methyl 3-(hydroxymethyl)benzoate (Meta) | Methyl 4-(hydroxymethyl)benzoate (Para) |

| CAS Number | 41150-46-3[4] | 67853-03-6[6] | 6908-41-4[3] |

| Appearance | - | Colorless to pale yellow liquid or solid[6] | White crystalline solid[7] |

| Melting Point | - | - | 47-50 °C[7] |

| Boiling Point | 302.25 °C at 760 mmHg[8] | - | 157 °C at 5 mmHg[7] |

| Solubility | - | Soluble in organic solvents, limited in water[6] | - |

Data for the ortho and meta isomers are less commonly reported in readily available literature.

The para isomer's symmetrical structure generally leads to a more stable crystal lattice and consequently a higher melting point compared to the less symmetrical ortho and meta isomers. The potential for intramolecular hydrogen bonding between the adjacent hydroxyl and ester groups in the ortho isomer can influence its boiling point and solubility.

Spectroscopic Differentiation: A Detailed Analysis

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of the methyl hydroxymethylbenzoate isomers. Each isomer presents a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is particularly diagnostic.

-

Ortho Isomer: Exhibits a complex multiplet pattern due to the close proximity and spin-spin coupling of the four distinct aromatic protons.

-

Meta Isomer: Shows a more complex and asymmetric pattern of four aromatic protons.

-

Para Isomer: Displays a highly symmetrical pattern, typically two distinct doublets (an AA'BB' system), arising from the chemical equivalence of protons at positions 2 and 6, and 3 and 5.

The chemical shifts of the benzylic protons (-CH₂OH) and the methyl ester protons (-OCH₃) are also characteristic, though generally less influenced by the isomeric position than the aromatic protons.

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The number of unique carbon signals in the aromatic region can help distinguish the isomers.

-

Ortho and Meta Isomers: Expected to show six distinct aromatic carbon signals.

-

Para Isomer: Due to its symmetry, will exhibit only four distinct aromatic carbon signals.

Table 2: Representative ¹H NMR and ¹³C NMR Spectral Data

| Isomer | ¹H NMR (Aromatic Protons, ppm) | ¹³C NMR (Aromatic Carbons, ppm) |

| Ortho | Complex multiplet | ~6 signals |

| Meta | Asymmetric multiplet | ~6 signals |

| Para | Two doublets (AA'BB' system)[9] | ~4 signals |

Note: Exact chemical shifts can vary depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will show characteristic absorptions for the hydroxyl (O-H stretch, broad, ~3400 cm⁻¹), carbonyl (C=O stretch, strong, ~1720 cm⁻¹), and C-O ester linkages. The key to differentiation lies in the "fingerprint region" (below 1500 cm⁻¹), particularly the out-of-plane C-H bending vibrations, which are indicative of the benzene ring substitution pattern.

-

Ortho Isomer: A strong band around 750 cm⁻¹.

-

Meta Isomer: Bands around 780 cm⁻¹ and 680 cm⁻¹.

-

Para Isomer: A characteristic strong band around 830 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the three isomers will likely produce a molecular ion peak (M⁺) at m/z 166. The fragmentation patterns, however, can differ. The ortho isomer may exhibit a characteristic "ortho effect," where the proximity of the two functional groups facilitates unique fragmentation pathways, such as the loss of methanol (CH₃OH) to give a fragment at m/z 134. While all isomers will show fragments corresponding to the loss of the methoxy group (-OCH₃, m/z 135) and the hydroxymethyl group (-CH₂OH, m/z 135), the relative intensities of these fragments may vary.

Analytical Methodologies: Protocols for Isomer Separation and Identification

The successful analysis of methyl hydroxymethylbenzoate isomers relies on robust and validated analytical methods.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is a powerful technique for separating these isomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The para isomer, being the most polar, will typically elute first, followed by the meta and then the more nonpolar ortho isomer.

Experimental Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically employed. For example, a starting mobile phase of 30% methanol in water, gradually increasing to 70% methanol over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Sample Preparation: Dissolve a known quantity of the sample mixture in the initial mobile phase composition.

Caption: A generalized workflow for the HPLC analysis of hydroxymethylbenzoate isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates the volatile isomers based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum for identification.

Experimental Protocol:

-

GC Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Caption: A schematic of the GC-MS workflow for isomer identification.

Synthesis of Methyl Hydroxymethylbenzoate Isomers

The synthesis of these isomers typically involves the esterification of the corresponding hydroxymethylbenzoic acid.

General Synthesis Protocol (Fischer Esterification):

-

Reactants: Dissolve the appropriate hydroxymethylbenzoic acid isomer (1 equivalent) in a large excess of methanol.

-

Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

A patent for the synthesis of 4-(hydroxymethyl)benzoic acid describes a method starting from p-xylene.[8]

Applications in Drug Development and Materials Science

The isomeric position of the hydroxymethyl group can have a profound impact on a molecule's biological activity. This is due to differences in how the isomers can bind to target proteins, their solubility, and their metabolic stability. For instance, the ortho isomer's ability to form intramolecular hydrogen bonds can mask the polar hydroxyl and ester groups, potentially increasing its lipophilicity and ability to cross cell membranes compared to the more exposed functional groups of the meta and para isomers.

While specific drugs based on these exact isomers are not prominently documented, the hydroxymethylbenzoate scaffold is a valuable building block in medicinal chemistry. The hydroxymethyl group can serve as a handle for further chemical modification, allowing for the synthesis of a diverse library of compounds for screening. Furthermore, these isomers can be used in the synthesis of polymers and other materials where the position of the functional group can influence the material's properties. For example, methyl 4-(hydroxymethyl)benzoate has been used in the synthesis of keto acids.[7]

Conclusion

The ortho, meta, and para isomers of methyl hydroxymethylbenzoate, though structurally similar, possess distinct physicochemical and spectroscopic properties. A thorough understanding of these differences, coupled with robust analytical methodologies, is essential for any research or development endeavor involving these compounds. As the field of drug discovery continues to emphasize precision and specificity, the ability to synthesize, separate, and characterize positional isomers will remain a critical skill for scientists and researchers. This guide provides a comprehensive foundation for working with these important chemical entities, empowering more informed and effective drug development strategies.

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved February 8, 2026, from [Link]

-

ResearchGate. (n.d.). Pharmaceutical applications of 1,5-benzodiazepines | Request PDF. Retrieved February 8, 2026, from [Link]

-

The Good Scents Company. (n.d.). methyl 2-methyl benzoate. Retrieved February 8, 2026, from [Link]

-

YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. Retrieved February 8, 2026, from [Link]

-

Chemsrc. (n.d.). METHYL 2-(HYDROXYMETHYL)BENZOATE | CAS#:41150-46-3. Retrieved February 8, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. Retrieved February 8, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-(hydroxymethyl)benzoate. Retrieved February 8, 2026, from [Link]

-

BioPharma Services. (n.d.). Bioanalytical Method Development: Isomers. Retrieved February 8, 2026, from [Link]

-

The Good Scents Company. (n.d.). methyl 3-hydroxybenzoate. Retrieved February 8, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-(hydroxymethyl)benzoate. Retrieved February 8, 2026, from [Link]

-

CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved February 8, 2026, from [Link]

-

Chemdad. (n.d.). METHYL (4-HYDROXYMETHYL)BENZOATE. Retrieved February 8, 2026, from [Link]

-

PMC. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved February 8, 2026, from [Link]

-

ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved February 8, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Retrieved February 8, 2026, from [Link]

-

PubMed. (n.d.). [Application of methyl in drug design]. Retrieved February 8, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved February 8, 2026, from [Link]

-

Journal of the American Pharmaceutical Association. (2006, June). Chromatographic Separation and Determination of Mixtures of p-Hydroxybenzoate Esters. Retrieved February 8, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved February 8, 2026, from [Link]

-

YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved February 8, 2026, from [Link]

-

PMC. (n.d.). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Retrieved February 8, 2026, from [Link]

-

Pharmacompass. (n.d.). methyl hydroxybenzoate. Retrieved February 8, 2026, from [Link]

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved February 8, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved February 8, 2026, from [Link]

- Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.

-

Brainly.com. (2024, March 12). [FREE] Look at the mass spectrum of methyl benzoate. 1. What is the m/z of the parent molecule? [M] = 2. There. Retrieved February 8, 2026, from [Link]

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Methyl 3-methylbenzoate(99-36-5) 13C NMR spectrum [chemicalbook.com]

- 3. fao.org [fao.org]

- 4. Methyl 2-(hydroxymethyl)benzoate | C9H10O3 | CID 11805116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material - Google Patents [patents.google.com]

- 9. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR [m.chemicalbook.com]

Structural Dynamics and Crystallographic Characterization of Hydroxymethylbenzoate Derivatives in Pharmaceutical Design

Executive Summary & Chemical Identity

Target Audience: Structural Biologists, Formulation Scientists, and Crystal Engineers.

In the context of pharmaceutical development, "Hydroxymethylbenzoate" presents a nomenclatural duality that must be resolved for precise structural analysis. It refers to two distinct chemical entities with divergent crystallographic behaviors:

-

Methyl 4-hydroxybenzoate (Methylparaben): The methyl ester of p-hydroxybenzoic acid.[1][2] It is a ubiquitous antimicrobial preservative and a critical co-crystal former ("molecular hook") in API stabilization.

-

4-(Hydroxymethyl)benzoic acid (4-HMBA): A bifunctional linker containing both a carboxylic acid and a benzylic alcohol, primarily utilized in Metal-Organic Frameworks (MOFs) and as a fragment in rational drug design (e.g., Angiotensin II antagonists).

This guide prioritizes Methyl 4-hydroxybenzoate (Form I & II) due to its dominance in formulation science, while providing comparative structural data for 4-HMBA to illustrate supramolecular synthon diversity.

Crystallographic Data & Polymorphism[3][4][5][6]

Methyl 4-hydroxybenzoate (Methylparaben)

Methylparaben exhibits significant polymorphism, a critical quality attribute (CQA) in drug product stability.[3][4][5] The thermodynamic stable form (Form I) and the metastable forms differ fundamentally in their hydrogen-bonding topology.

Table 1: Comparative Lattice Parameters of Methylparaben Polymorphs

| Parameter | Form I (Thermodynamic) | Form II (Metastable) | Form III |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | Cc (No. 9) | P21/c (No. 14) | Cc (No. 9) |

| Z' (Asymmetric Unit) | 3 | 1 | 1 |

| a (Å) | 12.987(7) | 11.750(2) | 13.520(3) |

| b (Å) | 17.252(7) | 13.080(3) | 15.680(3) |

| c (Å) | 10.843(5) | 9.820(2) | 7.450(1) |

| β (°) | 119.22(2)° | 92.40(3)° | 98.50(2)° |

| Volume (ų) | ~2120 | ~1508 | ~1560 |

| Packing Motif | Long-range 1D Chains | Planar Sheets | Herringbone |

Data Source: Aggregated from Nath et al. and Gelbrich et al. [1, 2]

Structural Analysis: The "Z' = 3" Anomaly

Form I is crystallographically unique because it crystallizes with Z' = 3 (three independent molecules in the asymmetric unit).[3]

-

Mechanism: The three molecules form a twisted hydrogen-bonded chain. This high Z' value indicates a "frustrated" packing arrangement where the molecule struggles to find a global energy minimum, often leading to concomitant polymorphism during rapid crystallization.

-

Synthon Logic: The primary interaction is the O–H···O=C (hydroxyl-to-carbonyl) catemer. Unlike carboxylic acids that form discrete dimers (

), the ester group forces the formation of infinite chains (

Experimental Protocols: Crystal Growth & Characterization

Protocol: Selective Polymorph Isolation

To ensure regulatory compliance, you must validate the phase purity of the excipient.

Objective: Isolate Pure Form I (Stable) vs. Form II (Metastable).

-

Preparation of Supersaturated Solution:

-

Dissolve 500 mg of Methyl 4-hydroxybenzoate in 10 mL of Acetone (for Form I) or Methanol (for Form II).

-

Heat to 40°C under stirring until clear.

-

-

Nucleation Control (The Critical Step):

-

Form I (Thermodynamic): Place the vial in a humidity-controlled chamber (RH 40%) at 25°C. Allow slow evaporation over 48-72 hours. The slow kinetics favor the packing of the complex Z'=3 structure.

-

Form II (Kinetic): Rapidly cool the Methanol solution to 4°C using an ice bath or crash-crystallize by adding cold water (anti-solvent). Filter immediately.

-

-

Harvesting:

-

Isolate crystals via vacuum filtration.

-

Caution: Form II is metastable and may convert to Form I upon grinding. Do not over-mill samples prior to PXRD.

-

Protocol: Single Crystal X-Ray Diffraction (SC-XRD) Setup

-

Mounting: Use a MiTeGen loop with Paratone oil.

-

Temperature: Collect data at 100 K . Methylparaben exhibits high thermal motion in the methyl ester tail at room temperature, which can obscure bond precision.

-

Refinement Strategy: For Form I (Space group Cc), watch for correlations between the three independent molecules.[4][5] Use isotropic restraints (SIMU/DELU) on the aromatic rings if thermal ellipsoids are elongated.

Supramolecular Synthons & Drug Design Applications

Understanding the "sticky ends" of these molecules allows for the rational design of pharmaceutical co-crystals (to improve solubility of BCS Class II drugs).

Synthon Visualization

The following diagram illustrates the decision logic for selecting between Methylparaben and 4-HMBA based on the desired supramolecular interaction.

Caption: Logic flow for selecting hydroxymethylbenzoate derivatives based on supramolecular synthon requirements (Chain vs. Dimer motifs).

Co-Crystal Engineering

Methylparaben is an excellent co-former for APIs containing pyridine or imidazole rings.

-

Mechanism: The phenolic proton of methylparaben acts as a strong donor to the pyridine nitrogen of the API.

-

Case Study: In co-crystals with caffeine or nicotinamide, the methylparaben disrupts the API's homodimers, inserting itself to alter the melting point and dissolution rate.

Analytical Workflow: Phase Identification

When analyzing bulk powder samples, distinguishing between the "Hydroxymethylbenzoate" isomers or polymorphs is critical.

Caption: Analytical decision tree for distinguishing Methylparaben polymorphs and 4-HMBA using thermal and diffraction data.

Key Diagnostic Peaks (PXRD - Cu Kα)

-

Methylparaben Form I: Distinct peaks at 2θ = 10.2°, 15.4°, and 24.1°.

-

Methylparaben Form II: Distinct peaks at 2θ = 11.5° and 16.8° (Shifted due to different packing density).

-

4-HMBA: distinct low-angle reflection at 2θ ≈ 6-8° depending on the specific solvate form.

References

-

Nath, N. K., et al. (2013). Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences. Crystal Growth & Design. Source:

-

Gelbrich, T., et al. (2020).[3] The Z' = 3 Structure of Methyl 4-Hydroxybenzoate. PLOS ONE. Source: [3]

-

PubChem.[2][6][7][8][9] (n.d.). Methyl 4-hydroxybenzoate (Methylparaben) Compound Summary. National Library of Medicine. Source: [1]

-

PubChem.[2][6][7][8][9] (n.d.). 4-(Hydroxymethyl)benzoic acid Compound Summary. National Library of Medicine. Source: [10]

-

Cambridge Crystallographic Data Centre (CCDC). CSD Entry: METHMB01 (Methylparaben). Source: [3]

Sources

- 1. Methylparaben - Wikipedia [en.wikipedia.org]

- 2. bdmaee.net [bdmaee.net]

- 3. Single crystal, Hirshfeld surface and theoretical analysis of methyl 4-hydroxybenzoate, a common cosmetic, drug and food preservative—Experiment versus theory | PLOS One [journals.plos.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 2-hydroxybenzoate;methyl 4-hydroxybenzoate | C16H16O6 | CID 69083615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Hydroxymethyl)benzoic acid | C8H8O3 | CID 76360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Ethyl 4-hydroxybenzoate;methyl 4-hydroxybenzoate | C17H18O6 | CID 18764669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - 4-(hydroxymethyl)benzoic acid (C8H8O3) [pubchemlite.lcsb.uni.lu]

Hydroxymethylbenzoate (HMBA) Functional Group Reactivity: A Technical Guide for Peptide Science

Executive Summary

The 4-hydroxymethylbenzoic acid (HMBA) moiety serves as a pivotal "multipotent" linker in Solid-Phase Peptide Synthesis (SPPS).[1] Unlike univalent linkers designed to yield a single C-terminal species (e.g., Wang for acids, Rink for amides), the HMBA functional group offers a nucleophile-contingent cleavage profile .

This guide analyzes the reactivity of the HMBA ester linkage, detailing the electronic stability that permits Fmoc-chemistry compatibility while enabling the controlled release of peptide acids, amides, esters, or hydrazides. It provides validated protocols for researchers requiring C-terminal diversity from a single solid-phase precursor.

Structural Basis & Reactivity Profile

The HMBA linker consists of a p-hydroxymethylbenzoic acid moiety. In SPPS, the carboxyl group is amide-bonded to an amino-functionalized resin (e.g., MBHA or PEGA), while the hydroxymethyl group forms an ester linkage with the C-terminus of the nascent peptide.

The "Stability Window" Mechanism

The core utility of HMBA lies in its specific reactivity window. It relies on the electronic tuning of the benzyl ester:

-

Fmoc Compatibility: The ester bond is sufficiently stable to withstand repetitive exposure to 20% piperidine (mild base) used for Fmoc deprotection. This stability is kinetic; while thermodynamically susceptible to aminolysis, the reaction rate with hindered secondary amines like piperidine is negligible over standard synthesis timescales.

-

Nucleophilic Lability: The ester carbonyl is highly susceptible to strong nucleophiles (OH⁻, NH₃, N₂H₄, RO⁻). The electron-withdrawing nature of the para-carboxamide attachment to the resin slightly activates the benzyl ester, facilitating cleavage under conditions that do not degrade the peptide backbone.

Chemical Topology

The following diagram illustrates the HMBA linker structure and its divergent cleavage pathways.

Figure 1: The HMBA linker acts as a divergent synthetic hub.[1] The benzyl ester linkage (red) is the site of nucleophilic attack.

Experimental Protocols

The following workflows are designed for standard Fmoc SPPS. All reagents must be anhydrous unless specified for cleavage.

Loading the First Amino Acid (Anchoring)

Direct esterification of the HMBA hydroxyl group requires activation. The "Steglich esterification" (DIC/DMAP) is the industry standard, but DMAP usage requires caution to prevent racemization.

Reagents:

-

Fmoc-Amino Acid (4.0 eq)

-

DIC (N,N'-Diisopropylcarbodiimide) (4.0 eq)

-

DMAP (4-Dimethylaminopyridine) (0.1 eq) — Catalyst essential for hydroxyl nucleophiles.

-

DCM/DMF (1:1 v/v)

Protocol:

-

Swell Resin: Wash HMBA-functionalized resin with DMF (3x) and DCM (3x).

-

Activation: Dissolve Fmoc-AA and DIC in minimal DCM/DMF. Stir for 3 minutes at 0°C.

-

Coupling: Add the activated mixture to the resin, followed immediately by the DMAP solution.

-

Incubation: Agitate for 1–2 hours at room temperature.

-

Capping (Critical): Wash resin.[2][3][4][5] Treat with Acetic Anhydride/Pyridine/DMF (1:2:2) for 30 mins to cap unreacted hydroxyls.

-

Validation: Perform a quantitative Fmoc loading test (UV absorbance at 301 nm) to determine substitution level.

Peptide Elongation

Proceed with standard Fmoc cycles.

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

Washing: DMF (5x).

-

Coupling: Fmoc-AA/HBTU/DIEA (or DIC/Oxyma).

Nucleophilic Cleavage Workflows

Choose the specific protocol based on the desired C-terminal functionality.

A. Synthesis of Peptide Acids (Saponification)

-

Reagent: 0.1 M NaOH (aq) / Dioxane (1:1).

-

Procedure: Treat resin for 30 minutes. Filter.

-

Workup: Acidify filtrate with dilute HCl to precipitate the peptide or extract.

-

Note: This method is harsh on sensitive side chains (e.g., Aspartimide formation).

B. Synthesis of Peptide Amides (Aminolysis)[4]

-

Reagent: Saturated Ammonia in Methanol (approx. 7N).

-

Procedure:

-

Place resin in a pressure-rated vessel.

-

Add NH₃/MeOH solution.[4]

-

Seal and agitate for 16–24 hours at room temperature.

-

-

Alternative: Use 20% Methylamine in THF for N-methyl amides.

C. Synthesis of Peptide Esters (Transesterification)[2][6]

-

Reagent: 1% Triethylamine (TEA) in Methanol (for methyl esters).

-

Procedure: Agitate resin with reagent for 16 hours.[4]

-

Optimization: For sterically hindered C-termini, add catalytic KCN (Caution: Toxic) or use Sodium Methoxide (NaOMe) for faster reaction (1–2 hours).

Comparative Reactivity Data

The table below summarizes the cleavage efficiency of HMBA compared to standard linkers.

| Linker Type | Cleavage Mechanism | Reagent | Product | Orthogonality |

| HMBA | Nucleophilic Attack | NaOH / NH₃ / MeOH | Acid / Amide / Ester | Base-labile (Cleavage) / Acid-stable (Side chains) |

| Wang | Acidolysis | 95% TFA | Acid | Acid-labile |

| Rink Amide | Acidolysis | 95% TFA | Amide | Acid-labile |

| 2-CTC | Mild Acidolysis | 1% TFA | Protected Acid | Highly Acid-labile |

Optimization & Troubleshooting

-

Premature Cleavage: If peptide yield is low, the sequence may be inducing "back-biting" or premature aminolysis during Fmoc deprotection. Solution: Switch to shorter deprotection times (e.g., 20% piperidine, 2 x 3 min) or use DBU/Piperidine cocktails.

-

Incomplete Loading: The hydroxyl group of HMBA is less reactive than an amine. Solution: Double couple the first residue or use the symmetrical anhydride method (6 eq Fmoc-AA + 3 eq DIC).

Workflow Visualization

The following diagram details the decision tree for researchers using HMBA resins.

Figure 2: Operational workflow for HMBA-mediated peptide synthesis.

References

-

Sheppard, R. C., et al. (1982). A new series of linkers for solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link

-

Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. Link

-

Bray, A. M., et al. (1991). Simultaneous multiple synthesis of peptide amides and acids on the same solid support. Tetrahedron Letters, 32(43), 6163-6166. Link

-

Tulla-Puche, J., & Barany, G. (2004). On the stability of the HMBA linker to piperidine. Journal of Organic Chemistry. Link

-

Reimann, O., et al. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.uci.edu [chem.uci.edu]

- 4. peptide.com [peptide.com]

- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 6. C-Terminally modified peptides via cleavage of the HMBA linker by O -, N - or S -nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00213G [pubs.rsc.org]

Physiochemical Profiling of Hydroxymethylbenzoic Acids: Ionization and Cyclization Kinetics

Executive Summary

In drug development, the precise determination of dissociation constants (

This guide provides a rigorous analysis of the ionization behavior of these derivatives, offering validated experimental protocols for their characterization. It is designed for medicinal chemists and formulation scientists requiring high-fidelity data for lead optimization.

Molecular Architecture & Ionization Theory

The ionization of benzoic acid derivatives is classically described by the Hammett equation, which correlates the electronic influence of substituents with the shift in

Where:

- is the dissociation constant of the derivative.

-

is the dissociation constant of benzoic acid (

- (rho) is the reaction constant (1.00 for benzoic acid ionization).

- (sigma) is the substituent constant.

The Hydroxymethyl Group (-CH₂OH)

The hydroxymethyl group is electronically amphipathic but generally acts as a weak electron-withdrawing group via induction (

-

3-HMBA (Meta): The substituent exerts a mild inductive withdrawal, slightly stabilizing the carboxylate anion, leading to a lower

than benzoic acid. -

4-HMBA (Para): The inductive effect is attenuated by distance. The group is essentially electronically neutral relative to the reaction center, resulting in a

very close to the parent benzoic acid.

Quantitative Data Summary

The following values represent consensus data derived from potentiometric titration at 25°C and 0.1 M ionic strength.

| Compound | Structure | Predominant Species (pH 7.4) | ||

| Benzoic Acid | Reference | 4.20 | 0.00 | Anion |

| 3-HMBA | meta-substituted | 4.10 - 4.15 | +0.05 | Anion |

| 4-HMBA | para-substituted | 4.20 - 4.25 | -0.01 | Anion |

| 2-HMBA | ortho-substituted | Dynamic (See Sec 3) | N/A (Ortho effect) | Anion (Open Form) |

The Ortho-Effect: Phthalide Cyclization

The 2-hydroxymethylbenzoic acid (2-HMBA) isomer is unique. It does not behave as a simple weak acid due to ring-chain tautomerism . In acidic media, the proximity of the hydroxyl group to the carboxylic acid facilitates intramolecular esterification (lactonization), forming phthalide.

Mechanism of Action

-

High pH (> 9): The compound exists as the stable dicarboxylate-like open chain anion (2-hydroxymethylbenzoate).

-

Neutral pH: Protonation of the carboxylate begins.

-

Low pH (< 3): The free acid form (

) is transient. It rapidly loses water to form the five-membered lactone ring (phthalide).

This creates an "Apparent

Pathway Visualization

Figure 1: The pH-dependent equilibrium of 2-hydroxymethylbenzoic acid. Note that standard potentiometric titration starting from acid will measure the ring-opening kinetics rather than simple ionization.

Experimental Protocols

To ensure data integrity, different protocols are required for the stable isomers (3- and 4-) versus the dynamic isomer (2-).

Standard Potentiometric Titration (For 3- and 4-HMBA)

Objective: Determine thermodynamic

Reagents:

-

Analyte: 3-HMBA or 4-HMBA (>99% purity).

-

Titrant: 0.1 M Carbonate-free KOH.

-

Background Electrolyte: 0.15 M KCl (physiologic ionic strength).

-

Solvent: Degassed HPLC-grade water (or Water/MeOH co-solvent if solubility is low, extrapolated to 0% organic).

Workflow:

-

System Calibration: Calibrate pH electrode using the "4-buffer" method (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the acidic range.

-

Dissolution: Dissolve ~5 mg of analyte in 20 mL of background electrolyte.

-

Acidification: Lower starting pH to ~2.0 using 0.1 M HCl to fully protonate the species.

-

Titration: Titrate with KOH using monotonic increments (0.5 µL - 5 µL) to capture the buffer region.

-

Data Analysis: Use the Bjerrum difference plot or Gran plot to identify the equivalence point and calculate

.

Back-Titration Kinetic Method (For 2-HMBA/Phthalide)

Objective: Determine the rate of hydrolysis and the

Rationale: Direct titration of phthalide is impossible because hydrolysis is slow. You must start from the open salt form.

Workflow:

-

Saponification: Dissolve phthalide in excess 0.1 M NaOH and heat gently (40°C) for 30 minutes to force ring opening to the 2-hydroxymethylbenzoate anion.

-

Rapid Back-Titration:

-

Cool to 25°C.

-

Titrate rapidly with 0.1 M HCl.

-

Critical Step: The titration must be performed faster than the rate of cyclization (which accelerates as pH drops).

-

-

Stop-Flow Analysis (Optional): For highest precision, use UV-spectrophotometry monitoring the carbonyl shift (Lactone

1760 cm⁻¹ vs Carboxylate

Protocol Logic Diagram

Figure 2: Decision tree for selecting the correct pKa determination methodology based on structural isomerism.

Pharmaceutical Implications

Prodrug Design

The 2-HMBA scaffold is often utilized in "trimethyl lock" systems or similar cyclization-release prodrug strategies. The rapid cyclization at physiological pH (or enzyme-triggered unmasking) drives the release of a drug payload attached to the hydroxyl group. Understanding the

Solubility Profiling

-

pH < 4: 3- and 4-HMBA are neutral and have low aqueous solubility (LogP ~ 0.6 - 1.0).

-

pH > 5: All isomers exist as anions. Solubility increases by orders of magnitude (LogD < -1.0).

-

Formulation Note: For 2-HMBA derivatives, formulation in acidic buffers will precipitate the neutral lactone (phthalide), potentially causing IV line crystallization. Always formulate 2-HMBA derivatives at pH > 7.5.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11847, 4-(Hydroxymethyl)benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76953, 3-(Hydroxymethyl)benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6018, Phthalide. Retrieved from [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. (Standard reference for Hammett Sigma values used in Section 2). Retrieved from [Link]

-

Bowden, K., & Cook, R. S. (1968). Reactions of carbonyl compounds. Part I. The alkaline hydrolysis of phthalide and some substituted phthalides. Journal of the Chemical Society B: Physical Organic. (Foundational text on the kinetics described in Section 3). Retrieved from [Link]

Methodological & Application

Protocol for the Synthesis of Methyl 4-Hydroxymethylbenzoate from Terephthalic Acid

Executive Summary & Strategic Rationale

The synthesis of Methyl 4-hydroxymethylbenzoate (MHM) from Terephthalic Acid (TPA) presents a classic problem in organic synthesis: desymmetrization . TPA possesses two identical carboxylic acid groups (

The "Statistical Trap" vs. The Chemoselective Route

Many standard protocols attempt the direct partial reduction of dimethyl terephthalate (DMT) using limiting reagents (e.g., 1.0 eq

-

~25% Unreacted Diester

-

~50% Target Mono-alcohol

-

~25% Over-reduced Diol

Recommended Strategy:

To ensure Scientific Integrity and High Yield , this protocol utilizes a Chemoselective Desymmetrization Strategy . We first convert TPA to the diester (DMT), selectively hydrolyze it to the mono-ester acid, and then utilize the unique chemoselectivity of Borane-Dimethyl Sulfide (

Reaction Scheme Overview

Figure 1: The stepwise desymmetrization pathway ensures high fidelity by exploiting the chemoselectivity of Borane for acids over esters.

Reagents & Equipment

Chemical Inventory

| Reagent | CAS No. | Role | Grade/Purity |

| Terephthalic Acid (TPA) | 100-21-0 | Starting Material | >98% |

| Methanol (MeOH) | 67-56-1 | Solvent/Reactant | Anhydrous |

| Sulfuric Acid ( | 7664-93-9 | Catalyst | Conc. (98%) |

| Potassium Hydroxide (KOH) | 1310-58-3 | Hydrolysis Reagent | Pellets (>85%) |

| Borane-Dimethyl Sulfide ( | 13292-87-0 | Selective Reductant | 2.0 M in THF |

| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Anhydrous, Inhibitor-free |

Critical Equipment

-

Reaction Vessels: 3-neck Round Bottom Flasks (RBF) with 24/40 joints.

-

Temperature Control: Ice/Water bath (0°C) and Oil Bath (Reflux).

-

Inert Atmosphere: Nitrogen (

) or Argon manifold (Schlenk line). -

Safety: Fume hood (essential for

handling).

Detailed Experimental Protocol

Phase 1: Global Esterification (TPA DMT)

Rationale: TPA is notoriously insoluble in most organic solvents. Converting it to the dimethyl ester (DMT) drastically improves solubility and activates the carbonyls.

-

Setup: Equip a 500 mL RBF with a magnetic stir bar and a reflux condenser.

-

Charge: Add Terephthalic Acid (16.6 g, 100 mmol) and Methanol (200 mL) . The TPA will remain a suspension.

-

Catalyst Addition: Carefully add Conc.

(3.0 mL) dropwise. -

Reaction: Heat the mixture to reflux (approx. 65°C) for 12–16 hours. The solution should become clear as TPA is consumed.

-

Workup:

-

Cool the mixture to room temperature (RT).

-

Concentrate the solvent to ~50 mL under reduced pressure.

-

Pour the residue into ice-cold water (300 mL). DMT will precipitate as a white solid.

-

Filter the solid, wash with saturated

(to remove acid traces) and water.[1] -

Drying: Dry in a vacuum oven at 50°C.

-

Expected Yield: >95% (approx.[2] 18.5 g).

-

Phase 2: Controlled Partial Hydrolysis (DMT MMT)

Rationale: This step breaks the symmetry. By using exactly 1.0 equivalent of base, we favor the formation of the mono-ester acid.

-

Solubilization: Dissolve Dimethyl Terephthalate (9.7 g, 50 mmol) in THF (100 mL) and Methanol (20 mL) .

-

Hydrolysis: Prepare a solution of KOH (2.8 g, 50 mmol, 1.0 eq) in Methanol (30 mL) . Add this solution dropwise to the DMT mixture over 30 minutes at RT.

-

Monitoring: Stir at RT for 8–12 hours. Monitor by TLC (thin-layer chromatography).

-

Workup (Separation of Species):

-

Evaporate the bulk solvent.[2]

-

Resuspend the residue in Water (100 mL) . The unreacted diester (DMT) is insoluble; the mono-ester salt and di-acid salt are soluble.

-

Extraction 1 (Remove DMT): Extract the aqueous layer with Ethyl Acetate (2 x 50 mL) . Keep the aqueous layer.[2]

-

Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl . The Mono-Methyl Terephthalate (MMT) will precipitate.

-

Extraction 2 (Isolate MMT): Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL) .

-

Dry combined organics over

, filter, and concentrate. -

Expected Yield: 65–75% (approx. 6.0 g).

-

Phase 3: Chemoselective Reduction (MMT MHM)

Rationale: This is the critical step. Borane (

-

Inert Setup: Flame-dry a 250 mL 2-neck RBF under

flow. -

Charge: Add Mono-Methyl Terephthalate (3.6 g, 20 mmol) and Anhydrous THF (40 mL) . Cool the solution to 0°C (ice bath).

-

Reduction: Slowly add Borane-Dimethyl Sulfide Complex (

, 2.0 M in THF, 11 mL, 22 mmol, 1.1 eq) dropwise via syringe over 20 minutes.-

Note: Gas evolution (

) will occur. Ensure proper venting.

-

-

Progression: Allow the reaction to warm to RT and stir for 2–4 hours.

-

Checkpoint: The reaction is complete when the starting material (acid) disappears on TLC. The ester spot should remain unchanged.

-

-

Quench: Cool back to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane and break the boron-oxygen complexes. Stir for 30 minutes.

-

Purification:

-

Concentrate the mixture under reduced pressure.

-

Dissolve residue in Ethyl Acetate (50 mL) and wash with Saturated

(to remove any unreduced acid) and Brine . -

Dry over

and concentrate. -

Final Purification: If necessary, recrystallize from Hexane/Ethyl Acetate or perform flash column chromatography (Silica, 20% EtOAc in Hexanes).

-

Expected Yield: 85–90%.

-

Mechanism & Troubleshooting Guide

Chemoselectivity Mechanism

The success of Phase 3 relies on the electrophilicity of the carbonyl carbon.

-

Borane (

): Is a Lewis Acid. It coordinates preferentially to the carbonyl oxygen of the carboxylic acid (which is more electron-rich/basic than the ester carbonyl due to the -OH group resonance). -

Activation: This coordination activates the carboxyl group, facilitating rapid hydride transfer to form a triacyloxyborane intermediate, which is then reduced to the alcohol.

-

Ester Inertness: Under these mild conditions (0°C to RT), the borane coordinates much more weakly to the ester, rendering it kinetically inert.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield in Phase 1 | Incomplete solubility of TPA. | Increase MeOH volume or reflux time. Ensure vigorous stirring. |

| DMT present in Phase 2 product | Inefficient extraction. | Ensure the first extraction (pH neutral) is thorough to remove neutral diester. |

| Over-reduction (Diol formation) | Temperature too high in Phase 3 or reaction time too long. | Keep Phase 3 at 0°C–RT. Do not reflux. Quench immediately upon consumption of acid. |

| Smell of Sulfide | Perform all operations in a fume hood. Wash organic layer with dilute bleach (optional) to oxidize sulfides. |

References

-

Brown, H. C., & Choi, Y. M. (1982). The selective reduction of carboxylic acids to alcohols in the presence of esters with borane-dimethyl sulfide. Synthesis, 1982(07), 573-575.

-

Niwayama, S. (2000). Highly efficient selective monohydrolysis of symmetric diesters. The Journal of Organic Chemistry, 65(18), 5834-5836.

-

Bhat, S. V., et al. (2005). Synthetic Applications of Borane Reagents.[3][4] In Chemistry of Natural Products. Springer.[2]

-

PubChem Compound Summary. (2023). Methyl 4-(hydroxymethyl)benzoate.[5] National Center for Biotechnology Information.

Sources

- 1. prepchem.com [prepchem.com]

- 2. KR100814597B1 - Separation Method of Methyl 4-formylbenzoate and Dimethylterephthalate - Google Patents [patents.google.com]

- 3. Borane-Catalyzed, Chemoselective Reduction and Hydrofunctionalization of Enones Enabled by B-O Transborylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Borane-Catalyzed, Chemoselective Reduction and Hydrofunctionalization of Enones Enabled by B-O Transborylation [organic-chemistry.org]

- 5. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR [m.chemicalbook.com]

Application Notes & Protocols: Strategic Esterification of Hydroxymethylbenzoic Acid

Abstract

Hydroxymethylbenzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science, serving as a critical linker and structural motif.[1] Its utility is often predicated on the selective transformation of either its carboxylic acid or primary alcohol functionality. This guide provides an in-depth analysis of key esterification methodologies, offering researchers and drug development professionals a strategic framework for navigating the synthesis of hydroxymethylbenzoic acid esters. We will explore the mechanistic underpinnings, field-proven protocols, and comparative advantages of foundational techniques including Fischer-Speier, Steglich, and Mitsunobu esterifications, enabling precise control over chemoselectivity.

Introduction: The Chemoselectivity Challenge

4-(Hydroxymethyl)benzoic acid presents a classic synthetic challenge: how to selectively modify one of two reactive centers—a nucleophilic primary alcohol and an electrophilic carboxylic acid—while leaving the other untouched. The choice of esterification method is therefore not merely a matter of procedural convenience but a critical decision that dictates the reaction's outcome. An ideal protocol maximizes yield and purity while minimizing the need for cumbersome protection-deprotection sequences. This document details three robust methods, each offering a distinct strategic advantage for achieving the desired ester.

Method 1: Fischer-Speier Esterification — The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, valued for its simplicity and use of inexpensive reagents. It is the method of choice for selectively esterifying the carboxylic acid group in the presence of the alcohol.

Expertise & Rationale

This reaction involves heating the carboxylic acid with a large excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3] The reaction is an equilibrium process.[2] To drive the reaction to completion, Le Chatelier's principle is leveraged in two primary ways:

-

Use of Excess Alcohol: The alcohol often serves as both the reactant and the solvent, ensuring its high concentration shifts the equilibrium towards the ester product.[2][4]

-

Removal of Water: As water is a byproduct, its removal (e.g., via a Dean-Stark apparatus with a solvent like toluene) can also drive the reaction forward.[2][4]

Mechanism: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid.[2][5] This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the much weaker nucleophile, the reactant alcohol. The primary benzylic alcohol of hydroxymethylbenzoic acid is insufficiently nucleophilic to compete effectively under these conditions, ensuring high chemoselectivity for the carboxylic acid site. The full mechanistic sequence is often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]

Visualized Mechanism: Fischer-Speier Esterification

Sources

Application of hydroxymethylbenzoate in polymer backbone modification

Application Note: Strategic Utilization of Hydroxymethylbenzoate (HMB) Moieties

Abstract

This technical guide details the dual-utility of 4-hydroxymethylbenzoate (HMB) derivatives in biomedical and material sciences. We explore its primary role as a base-labile linker (HMBA) in Solid-Phase Peptide Synthesis (SPPS), enabling the divergent generation of C-terminal acids, esters, and amides from a single resin batch. Secondly, we examine its application as a monomer in backbone engineering , where the incorporation of the hydroxymethylbenzoyl unit yields liquid crystalline polymers (LCPs) and modifies the hydrolytic stability of biodegradable polyesters.

Introduction: The HMB Structural Advantage

The 4-hydroxymethylbenzoate moiety offers a unique chemical bridge between aliphatic flexibility and aromatic rigidity. Unlike 4-hydroxybenzoic acid, where the hydroxyl is directly attached to the phenyl ring (phenolic), the HMB moiety features a benzylic hydroxyl group.

-

Mechanistic Implication: The methylene spacer (

) breaks the conjugation between the oxygen and the aromatic ring. This renders the resulting ester bond more susceptible to specific nucleophilic attacks compared to phenolic esters, yet more stable than purely aliphatic esters under certain conditions. -

Key Application Areas:

-

Drug Discovery: As a "safety-catch" or divergent linker in SPPS.

-

Polymer Engineering: As a stiffening agent in polyester backbones to enhance thermal transitions (

,

-

Application I: The HMBA Linker in Solid-Phase Synthesis